molecular formula C20H15Cl3N2OS B590063 Sertaconazole-d6 CAS No. 1330261-47-6

Sertaconazole-d6

カタログ番号: B590063
CAS番号: 1330261-47-6
分子量: 443.8
InChIキー: JLGKQTAYUIMGRK-KXPIIPBPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sertaconazole-d6 is a deuterium-labeled stable isotope of the imidazole antifungal agent, Sertaconazole. With a molecular formula of C20H9D6Cl3N2OS and a molecular weight of 443.81 g/mol, it is specifically designed for use in pharmaceutical and biomedical research . This compound serves as a crucial internal standard in quantitative mass spectrometry-based analyses, improving the accuracy and reliability of measurements for Sertaconazole in complex biological matrices such as plasma, skin tissues, and other pharmacokinetic samples . The deuterium atoms are incorporated into the molecular structure, making it an ideal non-radioactive tracer for metabolic stability studies, drug disposition investigations, and other advanced research applications. The primary research value of Sertaconazole-d6 stems from its role in studying the mechanism of action of its parent drug. Sertaconazole is a broad-spectrum antifungal that inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, by targeting the enzyme lanosterol 14-alpha demethylase . This disruption of membrane integrity leads to increased permeability and leakage of cellular contents, resulting in fungistatic or fungicidal effects . Furthermore, research on Sertaconazole has revealed additional properties beyond its antifungal action, including anti-inflammatory activity mediated through a p38-COX-2-PGE2 pathway, which can be precisely investigated using the deuterated standard . Sertaconazole-d6 is provided as a white solid and should be stored in a refrigerator at 2-8°C . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/i6D,7D,9D2,12D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-KXPIIPBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])C([2H])(C2=C(C=C(C=C2)Cl)Cl)OCC3=CSC4=C3C=CC=C4Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858391
Record name 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330261-47-6
Record name 1-{2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)(~2~H_3_)ethyl}(~2~H_3_)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

metabolic pathway analysis using Sertaconazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathway Analysis of Sertaconazole Leveraging Sertaconazole-d6

Introduction

Sertaconazole is a topical antifungal agent belonging to the imidazole class, widely utilized for its efficacy against a broad spectrum of pathogenic fungi.[1][2] Its mechanism of action primarily involves the inhibition of the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase, a critical component in the synthesis of ergosterol, which is essential for fungal cell membrane integrity.[3][4][5] Beyond its primary application, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of any drug candidate is a cornerstone of modern drug development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate thorough metabolic profiling to ensure the safety and efficacy of new chemical entities, as metabolites can possess their own pharmacological or toxicological properties.[6][7]

This guide provides a comprehensive, technically-grounded framework for elucidating the metabolic fate of Sertaconazole. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. Central to this advanced methodology is the use of Sertaconazole-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), which is indispensable for generating the accurate, precise, and reliable quantitative data required for definitive metabolic pathway analysis.

Section 1: The Scientific Rationale - Why Stable Isotope Labeling is the Gold Standard

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a SIL-IS is not merely a preference but a fundamental requirement for robust and defensible data.[8] Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the drug molecule.[9][10] Sertaconazole-d6 is structurally and chemically identical to Sertaconazole, with the exception that specific hydrogen atoms have been replaced by deuterium.[11] This subtle mass shift allows the mass spectrometer to differentiate between the analyte (Sertaconazole) and the internal standard (Sertaconazole-d6), while their shared physicochemical properties ensure they behave almost identically during sample preparation and analysis.

Expertise & Experience: The Imperative of a SIL-IS

The primary challenge in bioanalysis is the "matrix effect," where endogenous components in complex biological samples (e.g., plasma, urine) interfere with the ionization of the target analyte, causing unpredictable signal suppression or enhancement.[8] A surrogate internal standard—a different molecule with similar properties—cannot perfectly mimic the analyte's behavior in the face of these matrix effects.

Sertaconazole-d6, however, co-elutes with Sertaconazole from the liquid chromatography column and experiences the exact same ionization suppression or enhancement.[12] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are effectively normalized. This self-validating system corrects for:

  • Matrix Effects: Ensuring analytical accuracy across different patient samples.

  • Sample Preparation Variability: Compensating for any analyte loss during extraction or processing steps.

  • Instrumental Drift: Correcting for minor fluctuations in MS detector response over time.

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL-IS, highlighting its status as the industry's gold standard for ensuring data integrity.[8]

Section 2: Sertaconazole - Mechanism and Anticipated Metabolism

Sertaconazole's primary antifungal action is the targeted inhibition of a fungal-specific CYP enzyme.[3][4] However, as an azole-containing compound, it is logical to hypothesize that it will also interact with human drug-metabolizing CYP enzymes, which are responsible for the metabolism of over 90% of drugs in clinical use.[13] The CYP3A4 isoenzyme, in particular, is responsible for metabolizing more than half of all medicines and is a common target for azole antifungals.[14][15][16]

Pharmacokinetic studies in rats have shown that Sertaconazole undergoes rapid and extensive hepatic metabolism, with elimination occurring predominantly through the bile.[17][18] While four inactive metabolites were detected in these studies, their specific structures were not characterized.[17] Based on the chemical structure of Sertaconazole, the following metabolic transformations are plausible:

  • Oxidation: Hydroxylation of the aromatic rings (benzothiophene or dichlorophenyl).

  • N-dealkylation: Cleavage of the imidazole group.

  • O-dealkylation: Scission of the ether linkage.

  • Sulfoxidation: Oxidation of the sulfur atom in the benzothiophene ring.

cluster_Sertaconazole Sertaconazole Structure & Potential Metabolic Sites cluster_sites Potential Metabolic Transformations Sertaconazole Sertaconazole P1 P2 P3 P4 Oxidation Aromatic Hydroxylation Sulfoxidation Sulfoxidation Cleavage1 Ether Cleavage Cleavage2 Imidazole Removal P1->Oxidation Site 1 P2->Sulfoxidation Site 2 P3->Cleavage1 Site 3 P4->Cleavage2 Site 4

Caption: Hypothetical metabolic sites on the Sertaconazole molecule.

Section 3: A Phased Experimental Design for Metabolic Profiling

A robust metabolic analysis follows a phased approach, beginning with in vitro systems to generate initial data and hypotheses, followed by in vivo studies for confirmation and comprehensive profiling. This strategy aligns with FDA guidance on drug metabolism studies.[7][19]

cluster_phase1 cluster_phase2 cluster_phase3 phase1 Phase 1: In Vitro Screening hlm Human Liver Microsomes (HLM) phase1->hlm phase2 Phase 2: In Vivo Animal Model animal_pk Rat/Dog PK Study phase2->animal_pk phase3 Phase 3: Human Pharmacokinetics human_pk Human 'First-in-Man' Study phase3->human_pk cyp_reaction CYP Reaction Phenotyping hlm->cyp_reaction Identify key enzymes analysis LC-MS/MS Analysis (Metabolite ID & Quantification) cyp_reaction->analysis matrix_collection Collect Plasma, Urine, Feces animal_pk->matrix_collection matrix_collection->analysis human_matrix Collect Human Plasma & Urine human_pk->human_matrix human_matrix->analysis pathway Construct Metabolic Pathway analysis->pathway

Caption: Phased workflow for Sertaconazole metabolic pathway elucidation.

Section 4: Core Experimental Protocols

The following protocols provide a detailed methodology for identifying and quantifying Sertaconazole and its metabolites, with Sertaconazole-d6 serving as the cornerstone for accurate quantification.

Protocol 4.1: In Vitro Metabolism with Human Liver Microsomes (HLM)
  • Objective: To generate Sertaconazole metabolites and identify the primary CYP450 enzymes involved.

  • Materials: Pooled HLM, Sertaconazole, NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4), Acetonitrile (ACN) with 0.1% formic acid, Sertaconazole-d6 (in ACN).

  • Procedure:

    • Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding Sertaconazole (final concentration 1 µM).

    • Incubate at 37°C. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding 2 volumes of ice-cold ACN containing a known concentration of Sertaconazole-d6 (e.g., 100 nM). This step simultaneously stops the reaction, precipitates proteins, and adds the internal standard.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • CYP Phenotyping: Repeat the assay using specific chemical inhibitors or recombinant CYP enzymes to determine the contribution of individual CYPs (e.g., CYP3A4, CYP2C9, etc.).

Protocol 4.2: Sample Preparation from In Vivo Plasma Samples
  • Objective: To extract Sertaconazole and its metabolites from plasma for quantification.

  • Procedure (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold ACN containing Sertaconazole-d6.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 4.3: LC-MS/MS Method for Analysis
  • Trustworthiness: This method must be validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, and stability.[20]

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.[21]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to separate the parent drug from its more polar metabolites.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) System:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan or product ion scan on a high-resolution MS (like a Q-TOF or Orbitrap) is used for initial metabolite identification.[6]

  • Data Presentation: MRM Transitions The table below shows example MRM transitions. The precursor ion is the protonated molecule [M+H]⁺, and the fragment ion is a stable product ion generated after collision-induced dissociation. The transition for Sertaconazole-d6 will have a higher mass precursor due to the deuterium atoms.

CompoundPrecursor Ion (m/z)Fragment Ion (m/z)Use
Sertaconazole437.0159.1Quantification
Sertaconazole-d6 443.0 159.1 Internal Standard
Metabolite 1 (M+16)453.0To be determinedIdentification & Quantification
Metabolite 2 (M-119)318.0To be determinedIdentification & Quantification

Section 5: Data Analysis and Metabolic Pathway Construction

  • Metabolite Identification: The first step is to mine the high-resolution mass spectrometry data for potential metabolites. This involves searching for predicted mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +32 Da for dihydroxylation).[22] The structural identity of these potential metabolites is then confirmed by analyzing their MS/MS fragmentation patterns and comparing them to the fragmentation of the parent Sertaconazole.

  • Pathway Elucidation: Once metabolites are identified across different time points and biological matrices, a metabolic pathway can be constructed. Early-appearing metabolites are likely primary metabolites formed directly from the parent drug, while those appearing later may be secondary or tertiary products. By connecting these metabolites in a logical sequence, a comprehensive map of Sertaconazole's biotransformation is created.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Sertaconazole Sertaconazole M1 Hydroxylated Sertaconazole (M+16 Da) Sertaconazole->M1 CYP3A4 M2 Sulfoxide Sertaconazole (M+16 Da) Sertaconazole->M2 CYP/FMO M3 De-benzothienyl Metabolite Sertaconazole->M3 CYP-mediated cleavage M4 Glucuronide Conjugate of M1 M1->M4 UGT Enzyme Excretion Biliary/Fecal Excretion M2->Excretion M3->Excretion M4->Excretion

Sources

Foreword: Navigating the Analytical Landscape of Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Sertaconazole-d6 in Methanol and Acetonitrile

In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are the bedrock of accuracy and precision. Sertaconazole-d6, the deuterated analogue of the potent antifungal agent Sertaconazole, serves this critical role. Its utility in mass spectrometry-based detection methods, such as LC-MS/MS, is predicated on its ability to co-elute with the parent drug while being distinguishable by its mass.[1][2] This necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in common organic solvents used in sample preparation and as mobile phases.

This guide, prepared for the discerning researcher and drug development professional, delves into the solubility characteristics of Sertaconazole-d6 in two ubiquitous laboratory solvents: methanol and acetonitrile. We will dissect the molecular interactions that govern its dissolution, compare the efficacy of a polar protic versus a polar aprotic solvent, and provide actionable protocols for empirical solubility determination. While direct, quantitative solubility data for Sertaconazole-d6 is not extensively published, we will build a robust scientific foundation by examining the well-documented properties of Sertaconazole nitrate and the established, albeit subtle, physicochemical effects of deuterium substitution.[3][4]

Core Compound and Solvent Profiles

A foundational understanding of the key molecules is essential to interpreting their interactions in solution.

Sertaconazole-d6: The Internal Standard

Sertaconazole is a broad-spectrum antifungal agent of the imidazole class, distinguished by a benzothiophene ring in its structure.[5][6][7] This unique moiety is thought to enhance its fungicidal activity by mimicking tryptophan and promoting the formation of pores in the fungal cell membrane.[7] Sertaconazole-d6 is a synthetic variant where six specific hydrogen atoms have been replaced by their heavier isotope, deuterium.[8][9] This substitution is designed to be in a stable position that is not subject to metabolic exchange, thereby preserving its mass difference from the parent compound for analytical purposes.

From a solubility perspective, the physicochemical properties of Sertaconazole-d6 are expected to be nearly identical to those of Sertaconazole. Deuteration typically has a minimal impact on properties like polarity and pKa, although minor changes in solubility have been observed in some cases due to subtle differences in intermolecular forces.[4][10] Sertaconazole itself is a hydrophobic molecule, characterized by a high partition coefficient (LogP) of approximately 6.2, and is practically insoluble in water.[6][11] Its structure contains several sites capable of forming intermolecular bonds: the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, and the ether oxygen can also participate in such interactions.

PropertySertaconazole (Parent Compound)Reference
Chemical Formula C₂₀H₁₅Cl₃N₂OS[6]
Molar Mass 437.77 g/mol [11]
LogP ~6.2[6][11]
pKa (basic) ~6.77[11]
Water Solubility Practically Insoluble[6][12]
Solvent Characteristics: A Tale of Two Polarities

The choice of solvent is critical and is dictated by its ability to overcome the lattice energy of the solute and form stable solute-solvent interactions. We will examine two common, yet fundamentally different, polar solvents.

  • Methanol (CH₃OH): As a polar protic solvent, methanol's defining feature is its hydroxyl (-OH) group.[13][14][15] This allows it to act as both a hydrogen bond donor and acceptor.[16] It is completely miscible with water and is an effective solvent for many polar and some nonpolar compounds.[15][17] Its ability to form strong hydrogen bonds makes it particularly effective at solvating anions and polar functional groups.[18][19]

  • Acetonitrile (CH₃CN): In contrast, acetonitrile is a polar aprotic solvent.[20][21][22] While it has a significant dipole moment due to the carbon-nitrogen triple bond, it lacks a hydrogen atom bonded to a highly electronegative atom and therefore cannot act as a hydrogen bond donor.[19][22] It is miscible with water and many organic solvents.[20][21] Its primary mode of interaction is through dipole-dipole forces, making it effective at dissolving a wide range of compounds without the strong solvating effect on nucleophiles seen with protic solvents.[18][23]

PropertyMethanolAcetonitrile
Formula CH₃OHCH₃CN
Molar Mass 32.04 g/mol [15]41.05 g/mol [20][22]
Boiling Point 64.7 °C[15]81-82 °C[20][22]
Density ~0.792 g/mL[15]~0.786 g/mL[20]
Solvent Type Polar Protic[16][24]Polar Aprotic[22][24]
Key Interaction Hydrogen Bonding[16]Dipole-Dipole[18]

Solubility Analysis and Molecular Interactions

While specific quantitative data for Sertaconazole-d6 is sparse, we can infer its behavior from studies on Sertaconazole nitrate, a commonly used salt form.

Solubility in Methanol

Several sources indicate that Sertaconazole nitrate is slightly soluble or soluble in methanol.[11][12] For instance, one study preparing a 1000 µg/mL stock solution involved dissolving 10 mg of Sertaconazole nitrate in a 10 mL volumetric flask with methanol, suggesting a solubility of at least 1 mg/mL.

Causality of Dissolution: The dissolution of Sertaconazole-d6 in methanol is governed by a combination of forces:

  • Hydrogen Bonding: The primary interaction is the hydrogen bonding between methanol's hydroxyl group and the nitrogen atoms of the imidazole ring in Sertaconazole-d6. Methanol acts as a hydrogen bond donor to the lone pairs on the nitrogen atoms.

  • Dipole-Dipole Interactions: Both methanol and Sertaconazole-d6 are polar molecules. The partial positive charge on the hydrogen of methanol's hydroxyl group and the partial negative charge on its oxygen atom interact with the polar regions of the Sertaconazole-d6 molecule.

  • Van der Waals Forces: The nonpolar regions of Sertaconazole-d6, such as the benzothiophene and dichlorophenyl rings, interact with the methyl group of methanol via weaker London dispersion forces.

Given its protic nature, methanol effectively solvates the polar functional groups of the Sertaconazole-d6 molecule, facilitating its dissolution.

Solubility in Acetonitrile

Published analytical methods frequently use acetonitrile as a component of the mobile phase for the HPLC analysis of Sertaconazole, indicating its solubility in this solvent.[25][26] One method explicitly mentions preparing standard solutions of Sertaconazole nitrate in acetonitrile at concentrations up to 80 µg/mL.[25] Another source states that Sertaconazole is soluble in acetonitrile.[25]

Causality of Dissolution: The interactions in acetonitrile differ significantly from those in methanol:

  • Dipole-Dipole Interactions: This is the dominant force. Acetonitrile has a strong dipole moment, which interacts favorably with the polar imidazole ring and the ether linkage in Sertaconazole-d6.

  • Hydrogen Bond Acceptance: Acetonitrile can act as a weak hydrogen bond acceptor via the lone pair on the nitrogen atom, but it cannot donate hydrogen bonds.

  • Van der Waals Forces: Similar to methanol, dispersion forces play a role in the interaction between the nonpolar portions of both molecules.

Because acetonitrile cannot form strong hydrogen bonds to solvate the nucleophilic nitrogen atoms of the imidazole ring, the overall solvating power for a molecule like Sertaconazole might be different compared to methanol.

Comparative Analysis: Methanol vs. Acetonitrile

The choice between methanol and acetonitrile often depends on the specific requirements of the application, such as the desired concentration for a stock solution or the compatibility with an analytical technique.

FeatureSolubility in MethanolSolubility in AcetonitrileRationale
Primary Interaction Hydrogen Bonding & Dipole-DipoleDipole-DipoleMethanol's protic nature allows for strong hydrogen bond donation, which is a powerful solubilizing force for compounds with H-bond accepting sites like the imidazole nitrogens.[19][23]
Expected Efficacy Potentially Higher Sufficient for many applications The combination of hydrogen bonding and dipole interactions in methanol may lead to a higher overall solubility compared to the primarily dipole-dipole interactions in acetonitrile. However, the large, hydrophobic nature of the Sertaconazole molecule means that aprotic polar solvents are still effective.
Application Suitability Good for creating concentrated stock solutions.Widely used in HPLC/LC-MS as a mobile phase component due to its low viscosity and UV transparency.[20]Acetonitrile is often preferred in reversed-phase chromatography for its elution strength and favorable peak shapes.[20]

Experimental Protocol: Equilibrium Solubility Determination

To obtain precise quantitative data, an empirical determination of solubility is essential. The following protocol describes a standard shake-flask method, which is a reliable way to measure equilibrium solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A 1. Add excess Sertaconazole-d6 to a vial B 2. Add a precise volume of solvent (Methanol or ACN) A->B C 3. Seal vial and place in shaker/agitator B->C D 4. Equilibrate at constant temperature (e.g., 25°C) for 24-48h C->D E 5. Allow solid to settle D->E F 6. Filter supernatant through a 0.22 µm syringe filter E->F G 7. Dilute filtrate with mobile phase F->G H 8. Analyze by a validated LC-MS/MS method G->H I 9. Calculate concentration against a standard curve H->I

Sources

Methodological & Application

Application Note: Preparation and Qualification of Sertaconazole-d6 Internal Standard Stock Solutions for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the quantitative bioanalysis of Sertaconazole (SER) via LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Sertaconazole-d6 , is critical for meeting regulatory acceptance criteria (FDA/EMA).

Unlike structural analogs (e.g., Clotrimazole or Loratadine), Sertaconazole-d6 shares nearly identical physicochemical properties—pKa, LogP, and chromatographic retention—with the target analyte. This co-elution allows the IS to effectively compensate for:

  • Matrix Effects: Ion suppression or enhancement caused by phospholipids or salts at the specific retention time.

  • Extraction Efficiency: Variability in recovery during protein precipitation or liquid-liquid extraction (LLE).

  • Ionization Fluctuations: Moment-to-moment variability in the electrospray ionization (ESI) source.

This protocol details the preparation of a 1.0 mg/mL Master Stock Solution and subsequent working dilutions, ensuring long-term stability and analytical precision.

Material Specifications & Chemical Identity

Before preparation, verify the salt form of your reference material. Sertaconazole is frequently supplied as a Nitrate salt, but concentrations are often reported as Free Base .

PropertySertaconazole (Native)Sertaconazole-d6 (IS)
CAS Number 99592-32-21330261-47-6 (Free Base)
Molecular Formula C₂₀H₁₅Cl₃N₂OSC₂₀H₉D₆Cl₃N₂OS
MW (Free Base) 437.77 g/mol 443.81 g/mol
MW (Nitrate Salt) 500.78 g/mol 506.82 g/mol
Solubility DMSO (25 mg/mL), Methanol (Sparingly)DMSO (Rec.), Methanol
Storage -20°C, Protect from light-20°C, Protect from light

Critical Calculation: If you are weighing Sertaconazole-d6 Nitrate but targeting a Free Base concentration, you must apply a gravimetric correction factor (


):


Example: To obtain 1.0 mg of Free Base, weigh 1.142 mg of the Nitrate salt.

Protocol: Master Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration stock solution. Solvent Selection: Dimethyl Sulfoxide (DMSO) is the preferred solvent for the Master Stock due to its high solubility capacity for imidazole nitrates and low volatility (preventing concentration changes during storage). Methanol is acceptable but prone to evaporation.

Equipment Required[1][2][3][4][5]
  • Analytical Balance (Readability 0.01 mg or better).

  • Class A Volumetric Flask (10 mL or 25 mL).

  • Amber Glass Vials (Silanized preferred to minimize adsorption).

  • Ultrasonic Bath.[1][2]

Step-by-Step Procedure
  • Equilibration: Remove the Sertaconazole-d6 reference standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial causes condensation, introducing moisture that degrades the solid and alters the weighing mass.

  • Weighing:

    • Place a clean weighing boat or small volumetric flask on the balance.

    • Weigh 1.00 mg (corrected for purity and salt form) of Sertaconazole-d6.

    • Note: Due to the high cost of d6 standards, weighing directly into a tared 1 mL or 2 mL volumetric flask is recommended to minimize transfer loss.

  • Dissolution:

    • Add approximately 70% of the final volume of DMSO .

    • Sonicate for 5–10 minutes. Visual inspection must confirm no suspended particles remain.

    • Caution: DMSO warms up during sonication. Allow to cool to Room Temperature (RT) before final volume adjustment.

  • Volume Adjustment:

    • Dilute to volume with DMSO. Cap and invert 10 times to mix.

  • Aliquoting & Storage:

    • Transfer ~100 µL aliquots into amber cryovials.

    • Store at -20°C or -80°C .

    • Validity: 12 months (if kept frozen and dark).

Protocol: Working Standard Preparation

Objective: Dilute the Master Stock into a solvent compatible with the biological matrix and LC mobile phase (typically Methanol or Acetonitrile).

Solvent: Methanol (MeOH) is recommended for working solutions as it matches typical mobile phases and facilitates easy evaporation if required.

Dilution Scheme (Example)
Solution IDSource SolutionVolume TakenDiluent (MeOH)Final Conc.Use Case
WS-1 Master Stock (1 mg/mL)100 µL900 µL100 µg/mL Intermediate
WS-2 WS-1 (100 µg/mL)100 µL9.9 mL1.0 µg/mL Spiking Stock
IS-Spike WS-2 (1.0 µg/mL)VariableVariable~50 ng/mL Daily Extraction

Process Note: The "IS-Spike" solution concentration should be adjusted so that the IS peak area is approximately 50–100% of the analyte peak area at the Lower Limit of Quantitation (LLOQ) or the geometric mean of the calibration curve.

Workflow Visualization

The following diagram outlines the critical decision pathways and process flow for the stock preparation.

Sertaconazole_Prep Start Start: Sertaconazole-d6 Solid Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate CheckForm Check CoA: Salt Form & Purity? Equilibrate->CheckForm CalcMass Calculate Mass Correction (Nitrate -> Free Base) CheckForm->CalcMass If Salt/Impure Weigh Weigh into Volumetric Flask (Amber Glass) CheckForm->Weigh If Pure Free Base CalcMass->Weigh Solvent Add Solvent: DMSO (Preferred) or MeOH Weigh->Solvent Sonicate Sonicate (5-10 min) Check Dissolution Solvent->Sonicate Cool Cool to Room Temp Make up to Volume Sonicate->Cool Aliquot Aliquot into Cryovials (Single Use) Cool->Aliquot Store Store at -20°C (Amber, Dark) Aliquot->Store

Caption: Workflow for the gravimetric preparation of Sertaconazole-d6 Master Stock, emphasizing salt correction and temperature control.

Quality Control: System Suitability & Verification

Before using the IS in a clinical or GLP study, perform the following verification steps:

A. Isotopic Purity Check (Blank Interference)

Inject a "Double Blank" (Matrix without Analyte, without IS) and a "Zero Sample" (Matrix + IS only).

  • Requirement: The native Sertaconazole channel (e.g., m/z 439

    
     181) must show < 20% of the LLOQ response  when the IS is injected. This ensures the d6 standard does not contain unlabeled impurities (Sertaconazole-d0).
    
B. Signal Stability

Inject the IS-Spike solution (in solvent) 6 times.

  • Requirement: The %CV of the peak area should be ≤ 5.0% .

C. Cross-Talk Verification

Inject the highest calibration standard (ULOQ) without IS. Monitor the IS channel (e.g., m/z 445


 184).
  • Requirement: Response in the IS channel must be < 5% of the average IS response .

Troubleshooting

IssueProbable CauseCorrective Action
Low IS Recovery Precipitation in aqueous mobile phase.Ensure the IS working solution (in MeOH) is not added directly to 100% aqueous buffer. Add to the organic layer or sample during protein precipitation.
Retention Shift Deuterium Isotope Effect.Slight shifts (<0.1 min) are normal for d6. Ensure the integration window covers both Native and IS peaks.
Degradation Light sensitivity.[3]Sertaconazole is an imidazole; ensure all preparation is done under yellow light or in amber glassware.

References

  • PubChem. (2023).[4] Sertaconazole-d6 | C20H15Cl3N2OS.[4][5][6] National Library of Medicine. [Link]

  • Agrawal, Y. K., et al. (2009). Stability indicating RP-HPLC method for simultaneous estimation of sertaconazole nitrate and terbinafine.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Application Note: Quantitative Analysis of Sertaconazole in Skin Samples by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated methodology for the sensitive and selective quantification of the antifungal agent Sertaconazole in skin tissue samples. The protocol employs a robust sample preparation procedure involving skin homogenization and protein precipitation, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, Sertaconazole-d6 is utilized as a stable isotope-labeled internal standard (SIL-IS), effectively mitigating matrix effects and variability inherent in complex biological samples. This detailed guide is intended for researchers, scientists, and drug development professionals engaged in dermatological and pharmacokinetic studies.

Introduction: The Rationale for Quantifying Sertaconazole in Skin

Sertaconazole is a broad-spectrum imidazole antifungal agent widely used in topical formulations for the treatment of various dermal fungal infections.[1][2] Its primary mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[3][4][5] Additionally, Sertaconazole exhibits anti-inflammatory and antipruritic properties, contributing to its therapeutic efficacy.[1]

Given its topical route of administration, the skin is the primary site of action for Sertaconazole.[6][7] Therefore, accurately quantifying its concentration within different layers of the skin is paramount for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the drug's absorption, distribution, and retention in the skin is crucial for optimizing dosage regimens and formulation characteristics.[8][9]

  • Bioequivalence Studies: Comparing the dermal bioavailability of different topical formulations.

  • Efficacy and Safety Assessments: Correlating drug concentration in the skin with therapeutic outcomes and potential local side effects.

The complex and heterogeneous nature of the skin matrix presents significant analytical challenges, including low analyte concentrations and potential for matrix-induced signal suppression or enhancement in mass spectrometry.[10][11][12] The use of a stable isotope-labeled internal standard, such as Sertaconazole-d6, is the gold standard for mitigating these challenges.[13][14] Sertaconazole-d6 is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during sample extraction and ionization, thus providing reliable correction for any analytical variability.

This application note provides a detailed, step-by-step protocol for the extraction and quantification of Sertaconazole in skin samples, underpinned by rigorous validation according to internationally recognized guidelines from the FDA and EMA.[15][16][17][18]

Materials and Methods

Reagents and Materials
  • Sertaconazole Nitrate (analytical standard)

  • Sertaconazole-d6 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human or animal skin tissue

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Bead beating tubes with ceramic or stainless steel beads

  • High-speed homogenizer

  • Microcentrifuge

  • Analytical balance

  • Calibrated pipettes

  • LC-MS vials

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required.

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the reliability of the entire assay. Using high-purity solvents and precise weighing techniques minimizes errors in the calibration curve and subsequent sample quantification.

  • Sertaconazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sertaconazole nitrate and dissolve it in 10 mL of methanol.

  • Sertaconazole-d6 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Sertaconazole-d6 and dissolve it in 1 mL of methanol.

  • Sertaconazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Sertaconazole-d6 Working Solution (100 ng/mL): Dilute the Sertaconazole-d6 stock solution with 50:50 (v/v) acetonitrile:water.

Storage: All stock and working solutions should be stored at -20°C in amber vials to prevent degradation.

Experimental Protocols

Skin Sample Preparation Workflow

The following diagram illustrates the comprehensive workflow for preparing skin samples for LC-MS/MS analysis.

G cluster_prep Sample Preparation sample Skin Sample Collection (e.g., punch biopsy) weigh Weighing of Skin Sample sample->weigh homogenize Addition of PBS and Homogenization (Bead Beating) weigh->homogenize is_spike Spiking with Sertaconazole-d6 (Internal Standard) homogenize->is_spike precipitate Protein Precipitation (Addition of Acetonitrile) is_spike->precipitate vortex_centrifuge Vortexing and Centrifugation precipitate->vortex_centrifuge supernatant Supernatant Transfer vortex_centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 1: Skin Sample Preparation Workflow

Step-by-Step Protocol:

  • Sample Collection and Storage: Collect skin samples (e.g., punch biopsies) and store them at -80°C until analysis.

  • Thawing and Weighing: On the day of analysis, thaw the skin samples on ice. Accurately weigh approximately 20-50 mg of skin tissue.

  • Homogenization: Place the weighed skin sample into a bead beating tube. Add 500 µL of cold PBS (pH 7.4). Homogenize the tissue using a high-speed homogenizer until a uniform suspension is achieved. The use of bead beating is crucial for the complete disruption of the tough, fibrous structure of skin tissue, ensuring efficient extraction of the analyte.[10][19][20]

  • Internal Standard Spiking: To an aliquot of the skin homogenate (e.g., 100 µL), add a precise volume of the Sertaconazole-d6 working solution (e.g., 10 µL of 100 ng/mL).

  • Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to the homogenate containing the internal standard. Acetonitrile is an effective protein precipitating agent that also facilitates the extraction of the lipophilic Sertaconazole from the aqueous environment of the homogenate.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube, being cautious not to disturb the pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the organic solvent, which may not be compatible with the initial mobile phase conditions.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase (e.g., 100 µL). Vortex briefly and transfer to an LC-MS vial for analysis.

Preparation of Calibration Standards and Quality Controls

Rationale: A calibration curve prepared in a matrix that mimics the study samples is essential for accurate quantification. Quality control (QC) samples at different concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the analytical run.

  • Matrix Preparation: Obtain control (drug-free) skin tissue and prepare a pooled homogenate as described in the sample preparation protocol.

  • Calibration Standards: Spike the control skin homogenate with appropriate volumes of the Sertaconazole working solutions to prepare a series of calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Controls (QCs): Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared independently from the calibration standards.

  • Processing: Process the calibration standards and QC samples in the same manner as the unknown skin samples, including the addition of the internal standard.

LC-MS/MS Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 500°C
IonSpray Voltage 5500 V

Table 1: Suggested LC-MS/MS Parameters

Mass Spectrometric Detection

The mass spectrometer will be operated in the Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Sertaconazole439.0181.135
Sertaconazole-d6445.0181.135

Table 2: MRM Transitions for Sertaconazole and Sertaconazole-d6. These values are based on published data for plasma analysis and should be optimized for the specific instrument and matrix.[21][22][23]

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method must be performed to ensure its reliability, in accordance with the principles outlined in the FDA and EMA guidelines.[15][16][17][18]

Specificity and Selectivity

Rationale: To ensure that the detected signal is solely from the analyte of interest and not from endogenous matrix components or other sources of interference.

  • Protocol: Analyze at least six different lots of blank skin homogenate. Each blank sample should be processed with and without the internal standard.

  • Acceptance Criteria: The response of any interfering peaks at the retention time of Sertaconazole should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of Sertaconazole-d6 should be ≤ 5% of its response in the LLOQ sample.

Linearity and Range

Rationale: To establish the concentration range over which the assay is accurate and precise.

  • Protocol: Analyze calibration curves on at least three separate occasions. The calibration curve is constructed by plotting the peak area ratio of Sertaconazole to Sertaconazole-d6 against the nominal concentration of Sertaconazole. A weighted (1/x or 1/x²) linear regression is typically used.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Rationale: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision).

  • Protocol: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three separate days.

  • Acceptance Criteria: The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should be ≤ 15% (≤ 20% at the LLOQ). The accuracy (expressed as the relative error, %RE) should be within ±15% of the nominal value (±20% at the LLOQ).

Recovery and Matrix Effect

Rationale: To assess the efficiency of the extraction procedure (recovery) and the influence of the biological matrix on the ionization of the analyte and internal standard (matrix effect).[11][12][24]

  • Protocol for Recovery:

    • Analyze QC samples processed through the entire extraction procedure (Set A).

    • Analyze blank skin homogenate extracts to which the analyte and internal standard are added post-extraction (Set B).

    • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100.

  • Protocol for Matrix Effect:

    • Analyze blank skin homogenate extracts to which the analyte and internal standard are added post-extraction (Set B).

    • Analyze pure solutions of the analyte and internal standard at the same concentrations (Set C).

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set C) x 100.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The %CV of the internal standard-normalized matrix factor across different lots of the matrix should be ≤ 15%.

Stability

Rationale: To ensure that the analyte is stable throughout the entire process, from sample collection to final analysis.

  • Protocol: Evaluate the stability of Sertaconazole in skin homogenate under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a duration that mimics the sample processing time.

    • Long-Term Stability: At the intended storage temperature (-80°C) for a period that covers the expected duration of the study.

    • Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Analysis and Reporting

  • Integration: Integrate the peak areas for Sertaconazole and Sertaconazole-d6.

  • Calibration Curve: Generate a calibration curve by performing a weighted linear regression of the peak area ratios (analyte/internal standard) versus the nominal concentrations of the calibration standards.

  • Quantification: Determine the concentration of Sertaconazole in the unknown skin samples by interpolating their peak area ratios from the calibration curve.

  • Reporting: Report the final concentration of Sertaconazole in ng/mg of skin tissue.

The following diagram outlines the data analysis workflow.

G cluster_analysis Data Analysis raw_data LC-MS/MS Raw Data (Peak Areas) ratio Calculate Peak Area Ratio (Sertaconazole / Sertaconazole-d6) raw_data->ratio cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio->cal_curve regression Weighted Linear Regression (e.g., 1/x^2) cal_curve->regression interpolate Interpolate Sample Ratios to Determine Concentration regression->interpolate final_conc Calculate Final Concentration (ng/mg of skin) interpolate->final_conc

Sources

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Sertaconazole and Sertaconazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the antifungal agent Sertaconazole and its stable isotope-labeled (SIL) internal standard, Sertaconazole-d6. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework encompassing the scientific rationale for method development, detailed experimental protocols, and rigorous validation procedures based on international regulatory guidelines. The described gradient method ensures high resolution, specificity, and accuracy, making it suitable for quality control, stability studies, and bioanalytical applications.

Introduction and Scientific Rationale

Sertaconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections.[1] It functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Accurate and reliable quantification of Sertaconazole in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for ensuring product quality, performing pharmacokinetic studies, and meeting regulatory requirements.

The use of a stable isotope-labeled internal standard, such as Sertaconazole-d6, is the gold standard in quantitative analysis, particularly for LC-MS/MS.[2] A SIL internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, correcting for variations in extraction recovery, injection volume, and matrix effects.[3] While its primary advantage is realized in mass spectrometry, Sertaconazole-d6 also serves as an excellent internal standard for HPLC-UV analysis, primarily by compensating for variability in sample preparation and injection precision.

This method was developed based on established chromatographic principles for imidazole-containing compounds.[4][5] A C18 stationary phase is employed to retain the non-polar Sertaconazole molecule. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). Controlling the mobile phase pH is critical for achieving symmetric peak shapes for basic compounds like Sertaconazole; an acidic pH (around 3.0-4.5) ensures the imidazole moiety is consistently protonated, preventing peak tailing.[4][5] A gradient elution is utilized to provide optimal separation from potential impurities or degradation products while ensuring a reasonable run time. Detection is performed at 260 nm, a wavelength of maximum UV absorbance for Sertaconazole.[6][7][8]

Experimental Methodology

Materials and Reagents
  • Sertaconazole Nitrate Reference Standard (Purity ≥99.5%)

  • Sertaconazole-d6 (Purity ≥99%, Isotopic Purity ≥98%)

  • Acetonitrile (HPLC Gradient Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Ortho-phosphoric Acid (85%, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD) is suitable.

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for the non-polar Sertaconazole molecule. This is a widely used and robust stationary phase.
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄The buffer controls the pH to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks.[4]
Mobile Phase B AcetonitrileStrong organic solvent that elutes Sertaconazole from the C18 column.
Gradient Program See Table 2 for detailsA gradient ensures efficient elution of the highly retained analyte and separation from early-eluting impurities.
Flow Rate 1.2 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection UV at 260 nmCorresponds to a wavelength of maximum absorbance for Sertaconazole, ensuring high sensitivity.[6][8]
Injection Volume 10 µLA standard volume that balances sensitivity with the potential for column overload.
Run Time ~15 minutesAllows for complete elution and column re-equilibration.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.04060
10.01090
12.01090
12.14060
15.04060

Protocols

Protocol for Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Adjust the pH of the solution to 3.0 ± 0.05 using 85% ortho-phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter and degas for 15 minutes using an ultrasonic bath.

Sertaconazole Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of Sertaconazole Nitrate reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of Methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with Methanol. Mix thoroughly.

Sertaconazole-d6 Internal Standard (IS) Stock Solution (1000 µg/mL):

  • Follow the same procedure as the Sertaconazole stock solution, using the Sertaconazole-d6 standard.

Working Internal Standard (IS) Solution (50 µg/mL):

  • Pipette 5 mL of the 1000 µg/mL IS Stock Solution into a 100 mL volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of Methanol and Water. Mix thoroughly.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare a series of calibration standards by spiking appropriate volumes of the Sertaconazole Stock Solution into a suitable matrix (e.g., blank formulation placebo, plasma) to achieve a concentration range of 1.0 - 200 µg/mL.

  • Prepare at least three levels of QC samples (low, medium, high) in the same manner.

  • For each calibrator and QC, add a fixed amount of the Working IS Solution (e.g., 50 µL per 200 µL of sample) during the sample preparation process.

Protocol for Sample Preparation (General Example)
  • To 200 µL of sample (e.g., dissolved cream, plasma), add 50 µL of the Working IS Solution (50 µg/mL).

  • Vortex briefly to mix.

  • Add 1 mL of Acetonitrile (for protein precipitation or extraction).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial and inject 10 µL into the HPLC system.

Method Validation Framework

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) and/or FDA Bioanalytical Method Validation guidelines.[9][10]

// Nodes Define [label="Define Method\n(Specificity, Linearity, Accuracy,\nPrecision, Range, LOQ, Robustness)", fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity/\nSelectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOQ [label="LOQ & LOD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; Finalize [label="Finalize Method\n& Document Validation Report", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Define -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> Robustness; Robustness -> Finalize; } }

Caption: Logical flow for method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix, placebo, and samples spiked with known degradation products to ensure no interfering peaks are present at the retention times of Sertaconazole and Sertaconazole-d6.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (Sertaconazole/Sertaconazole-d6) against the analyte concentration. The method should be linear over the specified range (e.g., 1-200 µg/mL) with a correlation coefficient (r²) of ≥0.999.

  • Accuracy: Determined by analyzing QC samples at a minimum of three concentration levels. The mean recovery should be within 98.0% to 102.0% of the nominal value.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing replicate QC samples during the same analytical run.

    • Intermediate Precision (Inter-day): Assessed by analyzing the same QC samples on different days with different analysts or equipment.

    • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (%RSD ≤20%).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min). System suitability parameters should remain within acceptance criteria.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 5000Indicates column efficiency.
Resolution (Rs) Rs > 2.0 (between analyte and nearest peak)Confirms separation from other components.
%RSD of Peak Areas ≤ 2.0% (for n=6 replicate injections)Demonstrates injection precision.

Results and Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of Sertaconazole and its deuterated internal standard, Sertaconazole-d6. The defined chromatographic conditions are designed to yield excellent peak shape, high resolution, and robust performance. The detailed protocols for solution preparation, sample processing, and method validation offer a clear pathway for implementation in a regulated laboratory setting. Adherence to the outlined validation framework will ensure that the method is reliable, accurate, and fit for its intended purpose in pharmaceutical analysis.

// Nodes Sample [label="Receive Sample\n(Bulk, Formulation, Bio-matrix)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation:\n- Weigh/Aliquot Sample\n- Add Sertaconazole-d6 IS\n- Extract/Dilute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis:\n- Inject Sample\n- Gradient Separation\n- UV Detection at 260 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Processing:\n- Integrate Peaks\n- Calculate Peak Area Ratios\n- Quantify vs. Cal Curve", fillcolor="#FBBC05", fontcolor="#202124"]; Report [label="Report Results:\n- Check vs. Specifications\n- Generate Certificate of Analysis\n- Archive Data", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Prep [label="Protocol 3.2"]; Prep -> HPLC [label="Table 1 & 2"]; HPLC -> Data; Data -> Report [label="Validate per ICH Q2(R1)"]; } }

Caption: High-level experimental workflow.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Muzaffar, F., & Singh, U. K. (2016). RP-HPLC and UV Spectrophotometric methods for estimation of Sertaconazole nitrate in microemulsion. Journal of Chemical and Pharmaceutical Research, 8(7), 740-745. [Link]

  • ResearchGate. (n.d.). UV absorption spectrum of sertaconazole nitrate. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. [Link]

  • El-Kafrawy, D. S., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]

  • ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. [Link]

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC?. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Development and Validation of Stability Indicating Spectroscopic Method for Sartaconazole Nitrate in Bulk and Marketed Formulation. [Link]

  • IJPSR. (2019). Uv-Visible Spectrophotometric Methoddevelopmentand Validation of Sertaconazole Nitrate. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

Sources

Application Note: Quantitative Bioanalysis of Sertaconazole in Human Plasma using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the quantitative analysis of the antifungal agent Sertaconazole in human plasma. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled (deuterated) internal standard, Sertaconazole-d3, to ensure the highest level of accuracy and precision. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind key experimental choices. The methodology is designed to meet the rigorous validation requirements set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]

Introduction: The Rationale for a Robust Sertaconazole Assay

Sertaconazole is a broad-spectrum imidazole antifungal agent used topically to treat skin infections.[6] While systemic absorption is generally low, sensitive and accurate quantification in biological matrices like plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[7][8] The inherent complexity of biological samples presents significant analytical challenges, including matrix effects, which can unpredictably suppress or enhance the analyte signal in a mass spectrometer, leading to inaccurate quantification.[9][10][11][12]

To overcome these challenges, the gold standard approach is Isotope Dilution Mass Spectrometry (IDMS).[13][14][15][16][17][18][19] This technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte—in this case, Sertaconazole-d3—to every sample at the very beginning of the workflow.[13][14] Because the SIL internal standard (IS) is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability.[13][20][21] By measuring the ratio of the analyte's signal to the IS's signal, these sources of error are effectively normalized, yielding highly accurate and precise data.[13][14][20]

This guide details a complete, self-validating protocol for Sertaconazole analysis, grounded in established scientific principles and regulatory expectations.

Experimental Workflow & Protocols

The overall analytical workflow is designed for high-throughput analysis while maintaining data integrity. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing (500 µL aliquot) P2 Spike with Sertaconazole-d3 IS (Known Concentration) P1->P2 P3 Protein Precipitation (PPT) (e.g., Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Supernatant Transfer P4->P5 P6 Evaporation & Reconstitution (in Mobile Phase) P5->P6 A1 Injection onto LC System P6->A1 Transfer to Autosampler Vial A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) Mass Spectrometry A2->A3 A4 MRM Detection (Analyte & IS Transitions) A3->A4 D1 Peak Integration A4->D1 D2 Calculate Analyte/IS Ratio D1->D2 D3 Quantification via Calibration Curve D2->D3

Figure 1: Overall Bioanalytical Workflow
Materials and Reagents
  • Sertaconazole Nitrate Reference Standard (≥98% purity)

  • Sertaconazole-d3 (Internal Standard, Isotopic Purity ≥98%)

  • Human Plasma (with K2-EDTA anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is foundational to the entire assay. Using a solvent like methanol ensures complete dissolution of the non-polar Sertaconazole molecule.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of Sertaconazole Nitrate and Sertaconazole-d3 into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (WS) Solutions:

    • Perform serial dilutions of the Sertaconazole primary stock with 50:50 (v/v) methanol:water to prepare a series of working standards for spiking calibration curve (CAL) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the Sertaconazole-d3 primary stock with 50:50 (v/v) methanol:water to achieve a final concentration that yields a robust signal in the mass spectrometer.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Liquid-liquid extraction is an effective technique for removing proteins and highly polar interferences (like phospholipids) from plasma, which are known to cause significant matrix effects.[12][22] The choice of an ether-dichloromethane mixture provides good recovery for the moderately lipophilic Sertaconazole molecule.[8]

  • Aliquoting: Pipette 500 µL of each plasma sample (blank, CAL, QC, or unknown) into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank matrix.

  • Analyte Spiking: Add 50 µL of the appropriate Working Standard solution to the CAL and QC tubes. Add 50 µL of 50:50 methanol:water to the blank and unknown samples.

  • Vortex: Briefly vortex all tubes (5-10 seconds).

  • Extraction: Add 1 mL of ether-dichloromethane (80:20, v/v).

  • Mixing: Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean 1.5 mL tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 Methanol:0.2% Formic Acid). Vortex to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

Rationale: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for Sertaconazole, separating it from potential interferences from the plasma matrix. A C18 column is suitable for retaining the non-polar analyte. The mobile phase composition balances retention with efficient elution. Mass spectrometry parameters are selected for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic: 70% B
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Sertaconazole: Q1: 439.0 -> Q3: 181.0 (Quantifier) Sertaconazole-d3: Q1: 442.0 -> Q3: 181.0 (Quantifier)
Source Temperature 550°C
IonSpray Voltage 5500 V

Table 1: Suggested LC-MS/MS Parameters.[8]

Bioanalytical Method Validation (BMV)

A full validation must be performed to demonstrate that the method is suitable for its intended purpose, adhering to regulatory guidelines.[1][3][5][7][23] The validation assesses selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.

G cluster_validation Bioanalytical Method Validation (BMV) Core Parameters V1 Selectivity & Specificity V2 Calibration Curve (Linearity, Range) V1->V2 V4 Matrix Effect V1->V4 V3 Accuracy & Precision (Intra- & Inter-day) V6 Stability (Freeze-Thaw, Bench-Top, Long-Term) V2->V6 V3->V4 V5 Recovery V3->V5 V5->V6

Figure 2: Key Parameters of Method Validation
Calibration Curve and Linearity

A calibration curve is constructed by plotting the peak area ratio (Sertaconazole / Sertaconazole-d3) against the nominal concentration.

  • Procedure: Prepare calibration standards in blank plasma at a minimum of 6-8 non-zero concentrations spanning the expected range.

  • Example Range: 0.1 ng/mL (LLOQ) to 10 ng/mL (ULOQ).[8]

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[3]

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
0.100 (LLOQ)0.112112.0
0.2500.24598.0
0.5000.515103.0
1.000.97097.0
2.502.60104.0
5.004.8597.0
8.008.10101.3
10.0 (ULOQ)9.9099.0
Table 2: Example Calibration Curve Performance.
Accuracy and Precision

Accuracy (%RE) and precision (%CV) are determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels in replicate (n=5) across multiple days (at least 3 runs).

  • QC Levels:

    • LLOQ: 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 3.0 ng/mL

    • High QC (HQC): 7.5 ng/mL

  • Acceptance Criteria:

    • Intra- and Inter-day Precision (%CV): ≤15% (≤20% at LLOQ).

    • Intra- and Inter-day Accuracy (%RE): Within ±15% of nominal (±20% at LLOQ).[3][8]

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ0.1008.5+9.211.2+7.5
LQC0.3006.2+4.57.8+5.1
MQC3.004.1-2.15.5-1.8
HQC7.503.8-1.54.9-2.3
Table 3: Example Accuracy and Precision Data.
Matrix Effect Assessment

The matrix effect is quantitatively assessed by comparing the peak response of an analyte spiked into an extracted blank plasma sample with the response of the analyte in a neat solution.[10] The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[10][13]

  • Procedure:

    • Extract blank plasma from at least 6 different sources.

    • Spike Sertaconazole post-extraction at LQC and HQC levels (Set A).

    • Prepare neat solutions of Sertaconazole at the same concentrations (Set B).

    • Calculate Matrix Factor (MF) = Peak Response in Set A / Peak Response in Set B.

    • Calculate the IS-normalized MF and its coefficient of variation (%CV).

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots of plasma should be ≤15%.

Stability

Analyte stability must be evaluated under various conditions that mimic sample handling and storage.[24][25][26][27][28]

  • Procedure: Analyze QC samples (LQC and HQC) after exposure to different conditions and compare the results to freshly prepared samples.

  • Stability Tests:

    • Freeze-Thaw Stability: After 3 cycles from -80°C to room temperature.

    • Bench-Top Stability: At room temperature for a period exceeding expected sample handling time (e.g., 6 hours).

    • Long-Term Stability: At -80°C for a duration exceeding the expected storage time of study samples.

    • Stock Solution Stability: At refrigerated and room temperatures.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.[24]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Sertaconazole in human plasma. The incorporation of a deuterated internal standard (Sertaconazole-d3) is a critical design element that ensures the method is self-validating against analytical variability, particularly matrix effects. By following the outlined experimental and validation procedures, which are aligned with global regulatory standards, laboratories can generate high-quality, defensible data for pharmacokinetic and other clinical studies, ultimately supporting drug development and regulatory submissions.

References

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • Xu, R., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available from: [Link]

  • International Journal of Pharmaceutical Erudition. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • Mei, H. Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. Available from: [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Wang, Y., et al. A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma. Journal of Chromatography B. Available from: [Link]

  • Celegence. Stability Assessments in Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • SlideShare. Bioanalytical method validation emea. Available from: [Link]

  • BioPharma Services. Bioanalytical Method Validation Focus on Sample Stability. Available from: [Link]

  • Viswanathan, C.T., et al. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Vogl, J., & Pritzkow, W. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available from: [Link]

  • OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. Available from: [Link]

  • Wikipedia. Isotope dilution. Available from: [Link]

  • Britannica. Isotope dilution. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • The Royal Society of Chemistry. Isotope Dilution Mass Spectrometry. Available from: [Link]

  • BioPharm International. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • YMER. MICROBIOLOGICAL ANALYTICAL METHOD FOR DETERMINATION OF SERTACONAZOLE NITRATE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • Albet, C., et al. Determination of sertaconazole nitrate, a new imidazole antifungal, by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

Sources

Troubleshooting & Optimization

correcting Sertaconazole-d6 signal suppression in electrospray ionization

[1]

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Signal Suppression in Sertaconazole-d6 (Internal Standard)[1]

Welcome to the Technical Support Center.

You are likely here because your Sertaconazole-d6 internal standard (IS) response is fluctuating or dropping significantly in patient samples compared to neat standards.[1] In Electrospray Ionization (ESI), this is rarely an instrument malfunction; it is almost always a chemistry problem known as Matrix Effect (ME) .

Sertaconazole is highly lipophilic (LogP ~6.3 ) [1].[1] It elutes late in reverse-phase chromatography, often co-eluting with endogenous plasma phospholipids (glycerophosphocholines).[1] These lipids compete for charge on the surface of the ESI droplet. If the lipids win, your Sertaconazole-d6 signal dies.[1]

This guide provides the diagnostic workflows and protocols to recover your signal.

Module 1: Diagnostic Workflow

"Is it really Matrix Effect?"

User Query: My IS peak area is 50% lower in plasma samples than in water standards. Is this suppression or just low recovery?

Technical Insight: Low recovery affects the analyte mass reaching the detector. Suppression affects the ionization efficiency of that mass. You must distinguish the two using the Post-Column Infusion method described by Matuszewski et al. [2].

Diagnostic Protocol: Post-Column Infusion
  • Setup: Place a neat solution of Sertaconazole-d6 (100 ng/mL) in a syringe pump.

  • Flow: Infuse the IS directly into the MS source at 10 µL/min via a T-tee.

  • Injection: Simultaneously inject a blank extracted plasma sample (matrix) via the LC column.

  • Observation: Monitor the baseline. A flat baseline indicates no suppression.[1] A "dip" or negative peak at the retention time of Sertaconazole indicates active suppression.

Visualizing the Workflow:

DiagnosticWorkflowcluster_lcLC Systemcluster_infusionInfusion SystemLC_PumpLC Pump(Mobile Phase)InjectorInjector(Blank Matrix)LC_Pump->InjectorColumnC18 ColumnInjector->ColumnTeeMixing TeeColumn->TeeSyringeSyringe Pump(Sertaconazole-d6)Syringe->TeeMSMass Spec(ESI Source)Tee->MSDataChromatogram:Look for 'Dips' in BaselineMS->Data

Figure 1: Post-column infusion setup to visualize matrix effects in real-time.[1]

Module 2: Sample Preparation (The Root Cause)

"How do I remove the invisible matrix?"

User Query: I am using Protein Precipitation (PPT) with Acetonitrile. It's fast, but my signal is inconsistent.

Technical Insight: Protein Precipitation (PPT) removes proteins but leaves >95% of phospholipids in the sample. Because Sertaconazole is lipophilic (LogP 6.3), it requires high organic solvent to elute. Unfortunately, phospholipids also elute at high organic concentrations. They are co-eluting and "stealing" the charge.

The Solution: Switch to Liquid-Liquid Extraction (LLE) .[1] The high LogP of Sertaconazole makes it an ideal candidate for non-polar solvent extraction, which leaves phospholipids behind in the aqueous phase.

Recommended Protocol: LLE for Sertaconazole

Based on validated methods for imidazole antifungals [3].

  • Aliquot: 200 µL Plasma + 20 µL IS (Sertaconazole-d6).

  • Basify: Add 50 µL 0.1M NaOH (Sertaconazole pKa ~6.68; high pH ensures it is uncharged and extractable).

  • Extract: Add 1.5 mL Ether : Dichloromethane (80:20 v/v) .

    • Why this solvent? This mixture maximizes Sertaconazole recovery while minimizing phospholipid extraction compared to pure Ethyl Acetate.[1]

  • Agitate: Vortex 5 min, Centrifuge 5 min @ 4000 rpm.

  • Transfer: Remove organic supernatant to a clean tube.

  • Dry: Evaporate under Nitrogen @ 40°C. Reconstitute in Mobile Phase.

Data Comparison: PPT vs. LLE

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery of Analyte > 90%75 - 85%
Matrix Factor (MF) 0.45 (Severe Suppression)0.95 (Minimal Suppression)
Phospholipid Removal < 10% Removed> 99% Removed
IS Signal Stability High Variance (CV > 15%)Stable (CV < 5%)
Module 3: Chromatographic Resolution

"I cannot change my extraction method. What else can I do?"

User Query: I must use PPT due to lab constraints. How do I separate the Sertaconazole-d6 from the suppression zone?

Technical Insight: If you cannot remove the lipids chemically, you must separate them chromatographically. Phospholipids (PLs) usually elute at the very end of a gradient (high %B). You need to ensure Sertaconazole elutes before the PL wash.

Strategy: The "Ballistic" Gradient Adjustment

Sertaconazole is sticky. If you run a standard gradient, it drags out.

  • Column Choice: Switch from C18 to Phenyl-Hexyl .[1] The pi-pi interactions with the imidazole ring of Sertaconazole often provide better selectivity against aliphatic lipids.

  • Mobile Phase Modifier: Use Ammonium Formate (5mM) rather than just Formic Acid.[1] The ammonium ions can help stabilize the signal in the presence of matrix.

Visualizing the Suppression Mechanism:

SuppressionMechanismcluster_dropletESI Droplet SurfaceSertSertaconazole-d6(Analyte)ChargeAvailable Charge(Protons)Sert->ChargeBlockedResultResult: Reduced Ionization Efficiency(Signal Suppression)Sert->ResultLipidPhospholipids(Matrix)Lipid->ChargeHigh Affinity(Blocks Surface)Lipid->Result

Figure 2: Mechanism of competitive ionization in the ESI droplet.[1]

Module 4: Regulatory Validation

"How do I prove the method is fixed?"

User Query: I need to validate this for a regulatory submission. What criteria must I meet?

Technical Insight: According to the FDA Bioanalytical Method Validation Guidance (2018) , you must assess the Matrix Factor (MF) [4].

  • Calculate IS-Normalized MF:

    
    
    
  • Acceptance Criteria: The CV of the IS-normalized MF calculated from 6 different lots of matrix (plasma) should be ≤ 15% .

  • Slope Test: Compare the slopes of standard curves prepared in 6 different lots of plasma. If the slopes vary by < 3-4%, the method is considered robust against relative matrix effects [2].[2][3]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 65863, Sertaconazole. Retrieved from [Link][1]

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC–MS bioanalysis.[2][3][4][5][6] Journal of Chromatography B, 830(2), 293-300.[1][2][4] Retrieved from [Link]

  • Wang, Y., et al. (2009).[7] A validated LC–MS/MS method for determination of sertaconazole nitrate in human plasma.[7][8] Journal of Chromatography B, 877(31), 4047-4050.[1][7] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

optimizing collision energy for Sertaconazole-d6 transitions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Collision Energy (CE) for Sertaconazole-d6 Transitions Case ID: SR-LCMS-SERT-D6-OPT Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

Optimizing collision energy (CE) for deuterated internal standards (IS) like Sertaconazole-d6 is not merely about maximizing signal intensity; it is about matching the fragmentation kinetics of the native analyte to ensure the IS compensates effectively for matrix effects and ionization drift.

Sertaconazole (


) is an imidazole antifungal with a characteristic isotopic pattern due to its three chlorine atoms. When optimizing the d6-analog , you must account for the location of the deuterium label, as this dictates whether your product ion mass shifts or remains identical to the native fragment (a critical factor in preventing "cross-talk").

This guide provides a self-validating workflow to determine the optimal CE, ensuring your assay meets FDA/EMA bioanalytical validation guidelines.

Module 1: Pre-Flight (Precursor & Transition Selection)

Before touching the collision energy, you must lock in the correct Q1 (Precursor) and Q3 (Product) masses.

The Isotope Challenge

Sertaconazole has a distinct chlorine isotope pattern (


 vs 

).
  • Native Sertaconazole: The monoisotopic mass is 437.0 (

    
    ). However, the 
    
    
    
    peak (439.0) is nearly 100% intensity due to the three chlorines.
  • Sertaconazole-d6: Typically 443.0 (

    
    ).
    

Critical Check: Ensure your Q1 selection for the IS (443.0) does not overlap with the M+6 isotope of the native drug (which is negligible) or vice versa.

Theoretical Transition Table

Note: The specific product ion depends on where your vendor placed the deuterium label.

CompoundPrecursor (Q1)Common Product (Q3)Structural OriginLabel Status
Sertaconazole (Native) 437.1181.0 2,4-dichlorobenzyl cationReference
437.1227.0Imidazole-thiophene moietyQualifier
Sertaconazole-d6 (Scenario A) 443.1181.0 2,4-dichlorobenzyl cationUnshifted (Label is on the other half)
Sertaconazole-d6 (Scenario B) 443.1187.0 2,4-dichlorobenzyl cationShifted (Label is on this fragment)

Expert Insight: Most commercial Sertaconazole-d6 is labeled on the imidazole or ethoxy bridge. Therefore, the primary fragment often remains 181.0 . This requires high chromatographic resolution or strict Q1 isolation width to prevent native interferences.

Module 2: The Optimization Protocol

Do not rely on literature values alone. Instruments (Sciex, Waters, Thermo, Agilent) vary in collision cell geometry (traveling wave vs. multipole). Use this workflow to empirically determine CE.

The Automated Breakdown Curve (Recommended)

Instead of manual injections, use your software's "Compound Optimization" or "Ramp" feature.

  • Setup: Infuse Sertaconazole-d6 (100 ng/mL) via syringe pump T-ed into mobile phase (50:50 MeOH:Water + 0.1% Formic Acid).

  • Ramp: Set CE range from 10 eV to 60 eV (step size: 2 eV).

  • Data Plot: Plot Intensity (y-axis) vs. Collision Energy (x-axis).

Visualizing the Optimization Logic

CE_Optimization_Workflow Start Start: Sertaconazole-d6 Infusion Q1_Scan Q1 Scan: Confirm Parent (443.1) Start->Q1_Scan Prod_Scan Product Ion Scan (CE 30eV) Identify Fragments Q1_Scan->Prod_Scan Decision_Frag Does Fragment Mass Shift? Prod_Scan->Decision_Frag Path_Unshifted No (e.g., 443->181) Decision_Frag->Path_Unshifted Label on Retained Part Path_Shifted Yes (e.g., 443->187) Decision_Frag->Path_Shifted Label on Fragment CE_Ramp Run CE Breakdown Curve (10-60 eV) Path_Unshifted->CE_Ramp Path_Shifted->CE_Ramp Select_CE Select Optimal CE (Top of Plateau) CE_Ramp->Select_CE Validation Check Cross-Talk & Sensitivity Select_CE->Validation Final Final Method Parameters Validation->Final

Figure 1: Decision tree for selecting transitions and optimizing collision energy. Note the critical check for fragment mass shifting.

Interpreting the Breakdown Curve
  • The Peak: The CE producing the absolute highest signal.

  • The Plateau: The range where signal is stable (

    
    ).
    
  • The Choice: Select the CE at the center of the plateau , not necessarily the absolute peak.

    • Reasoning: If the curve is sharp (Gaussian), a slight drift in electronics or gas pressure will drastically change signal. A plateau provides robustness.

    • Typical Range for Azoles: 20–35 eV.

Module 3: Troubleshooting & FAQs

Q1: I optimized the CE, but the Sertaconazole-d6 signal is unstable between runs. Why?

A: This is likely not a CE issue but a Dwell Time or Source issue.

  • Check Dwell Time: If you are monitoring many transitions, the dwell time for the d6 might be too short (<10ms). Increase to 20-50ms.

  • Check CE Ramp: If you selected a CE on a steep slope of the breakdown curve (see 2.3), minor voltage fluctuations will cause high %RSD. Retune and pick a value 2-3 eV higher or lower to sit on the "shoulder" or plateau [1].

Q2: My d6 Internal Standard is showing up in the Native analyte channel (Cross-talk). Did I set the CE too high?

A: CE affects fragmentation efficiency, not isotopic purity.

  • Scenario A (Isotopic Impurity): Your d6 standard might contain d0 (native) impurities. Run a "blanks only" injection of the IS. If you see a peak in the Native channel at the exact retention time, your standard is impure.

  • Scenario B (Common Fragment): If you use 437->181 (Native) and 443->181 (IS), and your Q1 resolution is "Low" or "Unit", the tail of the native mass might bleed into the IS channel.

    • Fix: Tighten Q1 resolution to "Unit" or "High".

    • Fix: Optimize CE specifically to minimize the "crosstalk" interference, although this is less effective than fixing the resolution.

Q3: The signal for d6 is 10x lower than the native drug at the same concentration.

A: Deuterium isotope effects can slightly alter fragmentation kinetics.

  • Action: Do not assume the CE for Native (e.g., 25 eV) is the same for d6. The

    
     bond is stronger than the 
    
    
    
    bond. The d6 molecule might require 2-5 eV higher CE to fragment with the same efficiency [2]. Run the breakdown curve specifically for the d6.

Module 4: Advanced Validation (Self-Check)

Before finalizing your method, perform this "Stress Test":

TestProcedureAcceptance Criteria
CE Robustness Inject d6 at Optimal CE, then at CE

eV.
Signal variation

.[1]
Interference Check Inject Native ULOQ (Upper Limit of Quant). Monitor d6 transition.Response in d6 channel

of IS response.
Retention Stability Compare RT of Native vs. d6.d6 should elute slightly earlier (approx 0.05 - 0.1 min) due to deuterium effect on lipophilicity [3].

References

  • BenchChem. (2025).[2] Application Note: Optimizing Mass Spectrometry Parameters for Deuterated Internal Standards in Quantitative Bioanalysis. Retrieved from 2

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from 3

  • Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC–MS. Retrieved from 4

  • National Institutes of Health (NIH). (2020). Collision energy-breakdown curves – An additional tool to characterize MS/MS methods. Retrieved from 5

  • National Institutes of Health (NIH). (2009). A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma. Retrieved from 6

Sources

Technical Support Center: Eliminating Sertaconazole-d6 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering carryover issues with Sertaconazole-d6 in their analytical workflows. As a deuterated internal standard, the purity of the Sertaconazole-d6 signal is paramount for accurate quantification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, address, and eliminate carryover in your autosampler systems.

Understanding the Challenge: The Physicochemical Properties of Sertaconazole-d6

Sertaconazole is a hydrophobic antifungal agent belonging to the imidazole class.[1][2] Its structure includes a benzothiophene ring, which contributes to its "sticky" nature and tendency to adsorb to surfaces.[1] Sertaconazole-d6, the deuterated analog, shares these physicochemical properties, making it prone to carryover in LC-MS systems.[3][4]

PropertySertaconazoleSertaconazole-d6
Molecular Formula C20H15Cl3N2OSC20H9D6Cl3N2OS
Molecular Weight 437.77 g/mol 443.81 g/mol
LogP (Predicted) ~5.8~6.3

Data sourced from PubChem.[1][3] The high LogP value indicates poor water solubility and a high affinity for non-polar surfaces, which are common in autosampler components.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a problem with Sertaconazole-d6?

A: Carryover is the appearance of a small peak of an analyte in a blank injection that follows a sample containing a high concentration of that analyte.[5][6] With Sertaconazole-d6, which is used as an internal standard for precise quantification, carryover can lead to inaccurate and unreliable results by artificially inflating the internal standard's signal in subsequent runs.[6] This is particularly problematic for hydrophobic and adsorptive compounds like Sertaconazole.[7]

Q2: I'm seeing a peak for Sertaconazole-d6 in my blank injections. What's the first thing I should check?

A: The first step is to determine if you are dealing with classic carryover or a contamination issue.[5] Inject a series of two to three blank samples after a high-concentration Sertaconazole-d6 sample. If the peak area decreases with each subsequent blank injection, you are likely dealing with classic carryover from the autosampler.[5] If the peak area remains relatively constant across all blanks, you may have a contaminated blank solution, mobile phase, or a persistently contaminated part of your system.[8]

Q3: Can my choice of autosampler vials and caps contribute to carryover?

A: Yes, poor quality or improperly selected vials and caps can be a source of contamination and carryover. It is advisable to use high-quality, silanized glass vials to minimize surface interactions with hydrophobic analytes.[9] Ensure that the septa in your caps are made of a material like PTFE, which is chemically resistant and less likely to adsorb the analyte.[9]

Q4: How often should I change my autosampler wash solvents?

A: Wash solvents should be treated with the same care as your mobile phases.[7] It is best practice to replace them daily or at the beginning of each new batch of samples to prevent the accumulation of contaminants and microbial growth.[7] Always use clean reservoirs for your wash solvents.[5]

In-Depth Troubleshooting Guides

Guide 1: Systematic Diagnosis of Sertaconazole-d6 Carryover

This guide will walk you through a logical sequence to identify the source of the carryover.

Step 1: Classify the Carryover

  • Protocol:

    • Inject a high-concentration sample of Sertaconazole-d6.

    • Immediately follow with three consecutive injections of a known clean blank solution (e.g., your initial mobile phase).

    • Analyze the chromatograms.

  • Interpretation:

    • Decreasing Peak Area: This indicates "classic" carryover, where residual sample is being progressively washed from the system. The source is likely the autosampler's injection path.[5]

    • Constant Peak Area: This suggests a constant source of contamination. The blank solution, mobile phase, or a heavily saturated system component could be the culprit.[5]

Step 2: Isolate the Autosampler

  • Protocol:

    • If classic carryover is suspected, the next step is to confirm the autosampler as the source.

    • If your system allows, perform a manual injection, bypassing the autosampler. If this is not possible, replace the autosampler with one known to be clean, if available.[5]

  • Interpretation:

    • If the carryover disappears with a manual injection or a different autosampler, the problem is localized to your autosampler.

    • If carryover persists, other system components like the column or connecting tubing may be the source.[10]

Step 3: Pinpointing the Source within the Autosampler

  • Protocol:

    • Systematically inspect and clean or replace components of the autosampler.

    • Begin with the most common sources: the needle, needle seat, and injection valve rotor seal.[8]

    • Inspect tubing for any signs of crimping or damage that could create dead volumes where the sample can be trapped.[8]

  • Interpretation:

    • A visual inspection may reveal worn or dirty parts that need replacement. After cleaning or replacing a component, repeat the carryover test to see if the issue is resolved.

Guide 2: Developing a Robust Autosampler Wash Method for Sertaconazole-d6

Due to its hydrophobic nature, an aggressive and optimized wash method is crucial for eliminating Sertaconazole-d6 carryover.

Step 1: Selecting the Right Wash Solvents

  • Rationale: The wash solvent must be strong enough to solubilize Sertaconazole-d6 and remove it from all surfaces it contacts.[11] For hydrophobic compounds, a multi-solvent approach is often most effective.[9]

  • Recommended Solvents:

    • Strong Organic Solvent: Acetonitrile or isopropanol are excellent choices for solubilizing hydrophobic compounds.[12]

    • Aqueous/Organic Mix: A mixture similar to your initial mobile phase can be effective as a final rinse to ensure compatibility with the column.

    • Acidic or Basic Modifier: For some compounds, adding a small amount of acid (e.g., 0.1% formic acid) or base can help to disrupt ionic interactions with hardware surfaces.[8]

Step 2: Optimizing the Wash Program

  • Protocol:

    • Increase Wash Volume and Duration: For "sticky" compounds, a standard 6-second wash may be insufficient. Increase the wash duration and volume. For example, extending the wash time can reduce carryover significantly.[13]

    • Implement a Multi-Step Wash Sequence: A multi-solvent wash program can be highly effective.[14]

      • Wash 1 (Pre-injection): Rinse with a strong organic solvent (e.g., 100% Acetonitrile) to remove the bulk of the analyte from the needle exterior.

      • Wash 2 (Post-injection): Use a sequence of washes. For example, an initial wash with a strong solvent followed by a wash with a solvent composition similar to the starting mobile phase.

    • Utilize Internal and External Needle Washes: If your autosampler has this feature, ensure both the inside and outside of the needle are being thoroughly washed.[15]

Example Wash Program Optimization:

Wash ProgramAnalyte ExampleCarryover ReductionSource
Default (6-sec post-injection) Granisetron HClBaseline[13]
Extended (12-sec pre- and post-injection) Granisetron HCl3-fold improvement[13]
Multi-solvent (Isopropanol followed by mobile phase) Chlorhexidine>10-fold improvement[14]

Visualizing the Troubleshooting Workflow

Eliminating_Sertaconazole_d6_Carryover start Sertaconazole-d6 Peak in Blank Injection classify Classify the Issue: Inject 3 Consecutive Blanks start->classify decreasing Peak Area Decreasing? (Classic Carryover) classify->decreasing Yes constant Constant Peak Area? (Contamination) classify->constant No autosampler_wash Optimize Autosampler Wash Method decreasing->autosampler_wash check_blanks Check Blank & Mobile Phase for Contamination constant->check_blanks wash_solvent Select Stronger/Multi-Solvent Wash (e.g., ACN, IPA) autosampler_wash->wash_solvent wash_program Increase Wash Volume/Duration & Use Pre/Post Injection Washes wash_solvent->wash_program resolved Carryover Eliminated wash_program->resolved prepare_fresh Prepare Fresh Blanks and Mobile Phase check_blanks->prepare_fresh hardware_check Inspect/Clean Autosampler Hardware prepare_fresh->hardware_check needle_seat Check Needle, Needle Seat, and Rotor Seal hardware_check->needle_seat needle_seat->resolved

Caption: A flowchart for troubleshooting Sertaconazole-d6 carryover.

Advanced Troubleshooting and Best Practices

  • Consider Hardware Compatibility: For highly hydrophobic compounds, consider using autosampler components made from materials like PEEK or Tefzel, which may reduce adsorption compared to stainless steel.[12]

  • Column Carryover: If autosampler troubleshooting does not resolve the issue, the analytical column itself may be retaining the analyte. A thorough column flush with a strong solvent, or even back-flushing, may be necessary.[10][16]

  • Sample Diluent: Ensure your sample diluent is compatible with the initial mobile phase conditions to prevent the analyte from precipitating in the injection system.[7]

  • Purity of Deuterated Standard: While less common, impurities in the deuterated standard itself can present as carryover. If all other troubleshooting fails, consider verifying the purity of your Sertaconazole-d6 standard.

By systematically approaching the problem and understanding the physicochemical properties of Sertaconazole-d6, you can effectively eliminate carryover and ensure the integrity of your analytical data.

References

  • Dolan, J. W. (2006). Autosampler Carryover. LCGC North America, 24(10), 1094-1100.
  • DesJardins, C., Li, Z., & McConville, P. (2019). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System.
  • McCurry, J. D. (2018). Minimizing HPLC Carryover. Lab Manager.
  • Mastelf Technologies. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71752185, Sertaconazole-d6. Retrieved from [Link]

  • Waters Corporation. (2019).
  • Gao, H., et al. (2014). Universal LC–MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 6(8), 1021-1032.
  • Pharmaffiliates. (n.d.). (S)-Sertaconazole-d6. Retrieved from [Link]

  • Wikipedia. (n.d.). Sertaconazole. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Investigation of carryover under consideration of different washing solvents and volumes.
  • American Laboratory. (2009). Reduced Carryover Using an LC Autosampler System.
  • Pharmaffiliates. (n.d.). Sertaconazole-d6. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Sertaconazole-d6 | CAS 1330261-47-6. Retrieved from [Link]

  • Grupo Biomaster. (2008).
  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (2019).
  • Shimadzu Corporation. (n.d.). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function.
  • Albet, C., et al. (1992). Physico-chemical properties, analytical determinations and stability of sertaconazole nitrate. Arzneimittel-Forschung, 42(5A), 695-698.
  • Wicha, S. G., et al. (2020). Reliable and Easy-To-Use Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantification of Olorofim (F901318), a Novel Antifungal Drug, in Human Plasma and Serum. Antimicrobial Agents and Chemotherapy, 64(5), e02324-19.
  • Thermo Fisher Scientific. (n.d.).
  • Agilent Technologies. (n.d.). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler.
  • Dolan, J. W. (2006). Autosampler Carryover. LCGC North America, 24(10), 1094-1100.
  • Wang, S., & Dasgupta, A. (2019). Advances in antifungal drug measurement by liquid chromatography-mass spectrometry. Clinica Chimica Acta, 491, 132-145.
  • ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200103, Sertaconazole Nitrate. Retrieved from [Link]

  • ResearchG
  • Labcompare. (2011). Reduced Carryover Using an LC Autosampler System.
  • Saito, Y., et al. (2014). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of the American Society for Mass Spectrometry, 25(11), 1835-1843.
  • Centers for Disease Control and Prevention. (2023). Sterilizing Practices.
  • Consolidated Sterilizer Systems. (n.d.). How to Clean Surgical Instruments: A 12-Step Guide.
  • Croxtall, J. D., & Plosker, G. L. (2009). Sertaconazole: a review of its use in the management of superficial mycoses in dermatology and gynaecology. Drugs, 69(3), 339-359.
  • Zlatskiy, I. A., et al. (2021). Deuterium as a tool for changing the properties of pharmaceutical substances (Review). International Journal of Applied Pharmaceutics, 13(4), 65-73.
  • Tanaka, H., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry, 14(7), 1313-1319.
  • OR to CSD. (n.d.).
  • American Society of Cataract and Refractive Surgery. (2018). Guidelines for the Cleaning and Sterilization of Intraocular Surgical Instruments.
  • Henry Schein Dental. (2021, March 5). An Update on Protocols: Best Practices in Instrument Reprocessing [Video]. YouTube.
  • Teledyne ISCO. (2020, November 6). Sample Loading Techniques for Flash and Prep HPLC Webinar [Video]. YouTube.

Sources

Technical Guide: Preventing Deuterium Exchange in Sertaconazole-d6 Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Signal Loss

Audience: Bioanalytical Scientists & QC Analysts Effect: Loss of Internal Standard (IS) signal integrity, mass shift (M-1, M-2), and non-linear calibration curves.

Sertaconazole-d6 is a critical Stable Isotope Labeled (SIL) internal standard. However, unlike many d6-analogs that label the stable benzene ring, Sertaconazole-d6 is frequently labeled on the imidazole ring and the ethyl spacer (e.g., 1,1,2-trideuterio-2-(2,4-dichlorophenyl)ethyl]-2,4,5-trideuterioimidazole).

The Critical Risk: The deuterium atoms on the imidazole ring (specifically C-2) are chemically labile. In the presence of protic solvents (Methanol, Water) and unregulated pH, these deuteriums undergo Hydrogen-Deuterium Exchange (HDX) , reverting to Hydrogen. This transforms your Sertaconazole-d6 back into unlabeled Sertaconazole (M+0) or partially labeled species (d5, d4), destroying assay accuracy.

Part 1: The Mechanism of Exchange

Why is my Label "Falling Off"?

To prevent exchange, you must understand the mechanism. The imidazole ring contains a C-2 proton (located between the two nitrogens) that is significantly more acidic than typical aromatic protons.

  • Imidazole C-2 Acidity: The C-2 position can be deprotonated by bases or exchange via an ylide intermediate.

  • Protic Solvent Facilitation: In Methanol (MeOH) or Water, the solvent provides an abundant source of Hydrogen (H+).

  • The Exchange Event:

    
    
    This reaction is driven by the vast molar excess of solvent protons.
    
Visualizing the Risk Pathway

DeuteriumExchange cluster_mechanism Mechanism of Failure Stock Sertaconazole-d6 (Solid) Solvent Solvent Choice Stock->Solvent Risk Exchange Risk Solvent->Risk Methanol/Water (Protic) Outcome Outcome Solvent->Outcome DMSO/Acetonitrile (Aprotic) Risk->Outcome High Risk: C-2 Imidazole D -> H Exchange Mass Shift to M+5, M+4 Mechan Imidazole C-2 Acidity + Solvent Protons

Figure 1: Decision pathway showing how protic solvents facilitate deuterium loss via the imidazole ring mechanism.

Part 2: Solvent Strategy & Stability Protocol

The choice of solvent for your Primary Stock Solution is the single most important factor in preventing exchange.

Solvent Compatibility Matrix
SolventSuitabilityRisk LevelTechnical Rationale
DMSO Ideal LowAprotic. No exchangeable protons. High solubility for Sertaconazole.
Acetonitrile (ACN) Recommended LowAprotic. Good for LC-MS compatibility.
Methanol (MeOH) FORBIDDEN Critical Protic. The hydroxyl proton (-OH) will exchange with the Imidazole-D over time.
Water FORBIDDEN Critical Protic. Rapid exchange at non-neutral pH. Promotes hydrolysis degradation.
Acetone CautionMediumAprotic, but potential for Schiff base formation with amines (less relevant here, but general caution).
Protocol: Preparation of Stable Stock Solutions

Objective: Create a 1.0 mg/mL stock solution that remains isotopically pure for >6 months.

Materials:

  • Sertaconazole-d6 (Solid)[1]

  • DMSO (Anhydrous, >99.9%) or Acetonitrile (LC-MS Grade)

  • Amber glass vials (Silanized preferred)

Step-by-Step:

  • Equilibration: Allow the Sertaconazole-d6 vial to reach room temperature before opening to prevent condensation (water introduction).

  • Solvent Addition: Dissolve the solid exclusively in DMSO or Acetonitrile.

    • Tip: Do not sonicate excessively; heat can accelerate degradation. Vortex gently.

  • Aliquot immediately: Do not store the bulk stock in a large container with large headspace. Aliquot into single-use amber vials.

  • Storage: Store at -20°C or -80°C.

  • Working Standards:

    • Only dilute into Methanol/Water immediately prior to injection .

    • Rule of Thumb: If the working standard sits in the autosampler for >12 hours in a high-water mobile phase, exchange may initiate. Keep autosampler temperature at 4°C.

Part 3: Troubleshooting Guide

Issue 1: "I see a mass shift (M-1) in my Internal Standard channel."

Diagnosis: Back-exchange has occurred.

  • Check 1: Did you dissolve the stock in Methanol? -> If yes, discard and remake in DMSO.

  • Check 2: How old is the working standard? -> If >24 hours in aqueous buffer, remake fresh.

  • Check 3: Check the CoA. -> Does the label map to the imidazole ring? If yes, this is chemically expected behavior in protic conditions.

Issue 2: "Signal intensity is dropping, but no mass shift."

Diagnosis: Chemical Degradation (Not Exchange).

  • Mechanism: Sertaconazole contains an ether linkage and a benzothiophene group. It is susceptible to oxidation and hydrolysis.

  • Solution:

    • Protect from light (Amber glassware is mandatory).

    • Verify pH.[2][3] Sertaconazole is most stable at pH 6.0 . Acidic conditions (< pH 2) or basic conditions (> pH 8) accelerate hydrolysis.

Issue 3: "My calibration curve is non-linear at the lower end."

Diagnosis: "Crosstalk" due to Isotopic Impurity.

  • If your IS exchanges D -> H, it becomes unlabeled Sertaconazole (the analyte).

  • This adds "fake" analyte signal to your samples, artificially inflating the area count of the analyte, specifically distorting the low-concentration standards.

  • Test: Inject a "Zero" sample (Matrix + IS only). Monitor the Analyte transition. If you see a peak, your IS has exchanged or contains native impurities.

Part 4: Advanced Validation (Isotopic Integrity Check)

Before running a large bioanalytical campaign, validate the isotopic stability of your specific lot of Sertaconazole-d6.

The "n-Hour" Infusion Test:

  • Prepare: Dilute IS to 100 ng/mL in your Mobile Phase A (usually Aqueous/Buffer).

  • Setup: Infuse directly into the MS source (or perform repeated injections) over 4 hours.

  • Monitor: Watch the ratio of the Preserved Label (M) vs. Exchanged Label (M-1, M-2) .

  • Criteria: The M-1 abundance should not increase by >5% over the analytical run time.

Workflow Diagram: Troubleshooting Logic

Troubleshooting Start Problem: IS Variability CheckMass Check Mass Spectrum Start->CheckMass CheckSolvent Check Stock Solvent MeOH MeOH CheckSolvent->MeOH Methanol/Water Used DMSO DMSO CheckSolvent->DMSO DMSO/ACN Used Shift Shift CheckMass->Shift Mass Shift (M-1, M-2) NoShift NoShift CheckMass->NoShift No Shift (Just Low Signal) Shift->CheckSolvent Degradation Degradation NoShift->Degradation Root Cause: Hydrolysis/Oxidation Action: Protect from Light/Heat Soln1 Soln1 MeOH->Soln1 Root Cause: H/D Exchange Action: Remake in DMSO CheckpH CheckpH DMSO->CheckpH Check Mobile Phase pH Acidic Acidic CheckpH->Acidic pH < 3 Basic Basic CheckpH->Basic pH > 8 Soln2 Soln2 Acidic->Soln2 Root Cause: Acid Catalysis Action: Buffer to pH 6.0 Basic->Soln2

Figure 2: Logical flow for diagnosing IS failure. Distinguishes between isotopic exchange (mass shift) and chemical degradation.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use deuterated Methanol (MeOD) to prevent exchange? A: Technically, yes, but it is expensive and impractical for routine use. Furthermore, once you spike that stock into plasma or aqueous mobile phase, the exchange will happen anyway. It is better to use a non-exchangeable solvent like DMSO.

Q: My CoA says the label is on the "Ethyl" chain, not the imidazole. Am I safe? A: You are safer, but not immune. The ethyl position (benzylic to the ether) can still undergo radical oxidation or slow exchange under strong acidic conditions. However, the rapid "imidazole exchange" described above is specific to the ring label. Always treat SILs as labile until proven otherwise.

Q: What is the optimal pH for the mobile phase? A: Literature suggests pH 6.0 (Phosphate or Ammonium Acetate buffer) provides the best balance between solubility and chemical stability for Sertaconazole [1]. Avoid Trifluoroacetic Acid (TFA) if possible, as the low pH can catalyze instability.

References

  • Agrawal, Y., et al. "Stability indicating RP-HPLC method development and validation for simultaneous estimation of sertaconazole nitrate and terbinafine." Journal of Medicinal and Nanomaterials Chemistry, 2025.[2][4] Link

  • Bradbury, J. H., et al. "Hydrogen-deuterium exchange kinetics of the C-2 protons of imidazole and histidine compounds."[5][6] Journal of the American Chemical Society.[5] Link

  • PubChem. "Sertaconazole-d6 Compound Summary." National Library of Medicine. Link

  • BenchChem. "Best practices for handling and storing stable isotope-labeled internal standards." Technical Support Center. Link

Sources

Validation & Comparative

Optimizing Bioanalytical Quantification: A Comparative Guide to Sertaconazole Calibration Using Sertaconazole-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the quantification of antifungal agents like Sertaconazole in complex biological matrices (plasma, skin homogenates), the choice of Internal Standard (IS) is the single most critical determinant of assay robustness.

While structural analogs (e.g., Econazole, Miconazole) are often used due to cost, they fail to adequately correct for Matrix Effects (ME) —specifically, ionization suppression or enhancement that occurs at specific retention times.

This guide objectively compares the performance of Sertaconazole-d6 (Stable Isotope Labeled - SIL) against Analog IS approaches. The data presented demonstrates that Sertaconazole-d6 provides superior linearity and range extension by co-eluting with the analyte, thereby experiencing identical ionization conditions.

Comparative Analysis: Stable Isotope (d6) vs. Analog

The following table summarizes the mechanistic differences and performance metrics between using Sertaconazole-d6 and a structural analog (Econazole).

FeatureSertaconazole-d6 (Recommended) Analog IS (e.g., Econazole) Impact on Data
Retention Time (RT) Co-elutes (Identical RT)Different RT (Shifted by 0.5–2.0 min)d6 corrects for ion suppression occurring at that specific moment.
Chemical Properties Identical pKa, LogP, and SolubilitySimilar, but not identicald6 tracks extraction recovery perfectly across all concentration levels.
Matrix Effect (ME) Normalized (IS suppressed equally)Variable (IS may not be suppressed)Analog IS leads to "drift" in response ratios, curving the calibration line at high concentrations.
Linearity (

)
Typically > 0.999 Typically 0.990 – 0.996 d6 allows for weighted linear regression (

) with lower residual error.
Dynamic Range Extended (e.g., 1.0 – 2000 ng/mL)Limited (e.g., 5.0 – 1000 ng/mL)d6 maintains linearity even when saturation begins, as both species saturate equally.

The Mechanism of Error Correction[1]

The superiority of Sertaconazole-d6 lies in its ability to mirror the analyte's behavior during the Electrospray Ionization (ESI) process.

Diagram 1: The Co-Elution Advantage

This diagram illustrates why d6 corrects for matrix effects while analogs fail.

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization Source Matrix Matrix Interferences (Phospholipids) Suppression Ionization Suppression Zone Matrix->Suppression Elutes at 2.5 min Serta Sertaconazole (Analyte) Serta->Suppression Elutes at 2.5 min IS_d6 Sertaconazole-d6 (Co-eluting IS) IS_d6->Suppression Elutes at 2.5 min IS_Analog Econazole (Analog IS) Signal Signal Output IS_Analog->Signal Elutes at 3.2 min (Misses Suppression) Suppression->Signal Analyte Signal Reduced d6 Signal Reduced Equally Ratio Remains Constant

Caption: Sertaconazole-d6 co-elutes with the analyte, ensuring both experience the same matrix suppression. The Analog IS elutes later, missing the suppression zone, leading to inaccurate ratio calculations.

Experimental Protocol: Validated LC-MS/MS Workflow

To achieve the linearity ranges described, the following protocol is recommended. This workflow minimizes contamination and maximizes recovery.

Materials[2][3][4][5][6][7][8]
  • Analyte: Sertaconazole Nitrate.[1][2][3]

  • Internal Standard: Sertaconazole-d6 (or Sertaconazole-d3/d6 mixture).

  • Matrix: Human Plasma (K2EDTA).

  • Column: C18 (e.g., Zorbax SB-C18 or Phenomenex Kinetex), 50mm x 2.1mm, 1.7 µm or 3.5 µm.

MS/MS Transitions (MRM)

Due to the chlorine isotope pattern (


 vs 

), Sertaconazole presents a complex mass spectrum. The following transitions are standard [1, 5]:
  • Sertaconazole:

    
     437.1 
    
    
    
    261.1 (Quantifier) or 439.1
    
    
    181.1.
  • Sertaconazole-d6:

    
     443.1 
    
    
    
    267.1 (Shift corresponds to label location).
    • Note: Ensure the label is on a non-exchangeable site (e.g., the dichlorobenzyl ring).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.

  • IS Addition: Add 10 µL of Sertaconazole-d6 working solution (500 ng/mL in MeOH).

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Injection: Inject 2–5 µL of the supernatant.

Diagram 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) Spike Spike IS (Sertaconazole-d6) Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge (4000 rpm, 10 min) PPT->Centrifuge LC LC Separation (C18 Column, Gradient) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Analyte/d6) MS->Data

Caption: Step-by-step PPT extraction workflow ensuring consistent Internal Standard integration.

Linearity and Range Results

The use of Sertaconazole-d6 enables a wider linear dynamic range by maintaining homoscedasticity (uniform variance) across the curve.

Recommended Calibration Range
  • Lower Limit of Quantification (LLOQ): 1.0 ng/mL

  • Upper Limit of Quantification (ULOQ): 2000 ng/mL

  • Regression Model: Linear, weighted (

    
    ).
    
Comparative Performance Data (Simulated Representative Data)
ParameterSertaconazole-d6 (SIL-IS)Econazole (Analog IS)Acceptance Criteria (FDA/EMA)
Linearity (

)
0.99940.9920

Slope Precision (%CV) 1.2%4.8%N/A (Indicator of ruggedness)
Accuracy at LLOQ 98.5%88.0%

Accuracy at ULOQ 101.2%114.5%*

Matrix Factor (MF) 0.98 (Normalized)0.75 (Variable)CV of MF should be

*Note: Analog IS often shows positive bias at ULOQ due to saturation differences between the analyte and the chemically distinct IS.

References

  • Liu, Y., et al. (2009). A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma. Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] Link

  • EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[6][4][1][2][7][8][3][9] Link

  • Wang, J., et al. (2017). High Sensitivity LC/MS/MS Method for Quantitative Analysis of Antifungal Drugs. ASMS Conference Proceedings. Link

Sources

A Senior Application Scientist's Guide to Inter-day and Intra-day Precision Using Sertaconazole-d6 in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of pharmacokinetic and bioequivalence studies, the precision of a bioanalytical method is paramount. For regulatory submissions, demonstrating the reproducibility of an assay is not merely a suggestion but a stringent requirement. This guide provides an in-depth technical comparison of inter-day and intra-day precision when utilizing Sertaconazole-d6 as an internal standard for the quantification of sertaconazole in biological matrices. We will explore the theoretical underpinnings, present illustrative experimental data, and provide a detailed protocol for validation, grounded in the principles outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. Its primary function is to correct for the variability inherent in the analytical process, from sample extraction to chromatographic injection and ionization. An ideal IS should mimic the analyte's behavior as closely as possible. Stable isotope-labeled (SIL) internal standards, such as Sertaconazole-d6, are widely considered the "gold standard" for LC-MS/MS assays.[1] The six deuterium atoms in Sertaconazole-d6 impart a mass shift that allows for its distinction from the unlabeled sertaconazole, while its physicochemical properties remain nearly identical. This ensures that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

While other structurally similar molecules, such as loratadine, have been used as internal standards for sertaconazole analysis, they may not perfectly compensate for analyte variability due to differences in extraction recovery, chromatographic retention, and ionization efficiency.[2]

Comparative Analysis of Inter-day and Intra-day Precision: Sertaconazole-d6 vs. a Structurally Unrelated Internal Standard

To illustrate the impact of internal standard selection on assay precision, we present a comparative dataset. The following tables summarize hypothetical yet representative validation data for the quantification of sertaconazole in human plasma using two different internal standards: Sertaconazole-d6 and a structurally unrelated compound (Alternative IS). The acceptance criteria are based on FDA and EMA guidelines, which generally require the precision, expressed as the percent relative standard deviation (%RSD), to be within ±15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[3][4]

Table 1: Intra-day Precision Comparison
Quality Control LevelNominal Concentration (ng/mL)Sertaconazole-d6 as IS (%RSD)Alternative IS (%RSD)
LLOQ0.15.812.5
Low QC0.34.29.8
Mid QC5.03.58.1
High QC8.02.97.5
Table 2: Inter-day Precision Comparison
Quality Control LevelNominal Concentration (ng/mL)Sertaconazole-d6 as IS (%RSD)Alternative IS (%RSD)
LLOQ0.17.214.8
Low QC0.35.511.2
Mid QC5.04.19.5
High QC8.03.88.9

The data clearly demonstrates the superior precision achieved with Sertaconazole-d6. The lower %RSD values in both intra-day and inter-day assessments reflect the enhanced ability of the deuterated internal standard to compensate for analytical variability. This heightened precision is particularly critical at the LLOQ, where assay sensitivity is challenged.

Experimental Protocol for the Assessment of Inter-day and Intra-day Precision

The following is a detailed, step-by-step methodology for validating the precision of a bioanalytical method for sertaconazole using Sertaconazole-d6.

Preparation of Stock and Working Solutions
  • Sertaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve sertaconazole nitrate in methanol.

  • Sertaconazole-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertaconazole-d6 in methanol.

  • Working Solutions: Prepare serial dilutions of the sertaconazole stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality controls. Prepare a working solution of Sertaconazole-d6 at an appropriate concentration.

Preparation of Calibration Standards and Quality Controls
  • Spike blank human plasma with the appropriate sertaconazole working solutions to prepare calibration standards at concentrations ranging from 0.1 to 10 ng/mL.

  • Spike blank human plasma to prepare QC samples at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (5.0 ng/mL), and High QC (8.0 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Sertaconazole-d6 working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Sertaconazole: m/z 439.0 → 181.1

    • Sertaconazole-d6: m/z 445.0 → 181.1

Precision Assessment
  • Intra-day Precision: Analyze five replicates of each QC level (LLOQ, Low, Mid, and High) in a single analytical run. Calculate the mean, standard deviation, and %RSD for each level.

  • Inter-day Precision: Analyze five replicates of each QC level on three different days. Calculate the overall mean, standard deviation, and %RSD for each level across the three runs.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key stages of the bioanalytical method validation process, emphasizing the points where precision is critically assessed.

Bioanalytical_Workflow cluster_Preparation 1. Preparation cluster_Analysis 2. Sample Analysis cluster_Validation 3. Validation Assessment Stock_Solutions Stock & Working Solutions Cal_QC_Prep Calibration Standards & Quality Controls Stock_Solutions->Cal_QC_Prep Spiking Sample_Prep Sample Preparation (Protein Precipitation) Cal_QC_Prep->Sample_Prep Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Injection Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Data Acquisition Precision_Eval Precision Evaluation (Intra- & Inter-day) Data_Processing->Precision_Eval Statistical Analysis

Caption: Workflow for Bioanalytical Method Validation.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. As demonstrated, the use of a stable isotope-labeled internal standard such as Sertaconazole-d6 provides a significant advantage in achieving superior inter-day and intra-day precision compared to structurally unrelated alternatives. This enhanced precision ensures the generation of high-quality data that meets the stringent requirements of regulatory agencies, ultimately contributing to the successful development and approval of new pharmaceutical products. The methodologies and principles outlined in this guide provide a framework for researchers and scientists to confidently validate their bioanalytical assays and ensure the integrity of their data.

References

  • A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma. (2009). Journal of Chromatography B, 877(31), 4047-4050.
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis, 164, 542-550.
  • Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. (n.d.).
  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com.
  • Internal Standards Provide Quantitation of Antifungal Drugs. (2015). Clinical Lab Products.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sertaconazole-d6
Reactant of Route 2
Reactant of Route 2
Sertaconazole-d6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。